2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate
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Overview
Description
2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate typically involves the condensation of 8-methoxy-2-oxochromene-3-carboxylic acid with 2-morpholin-4-ylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholin-4-ylethyl 8-hydroxy-2-oxochromene-3-carboxylate
- 2-Morpholin-4-ylethyl 7-methoxy-2-oxochromene-3-carboxylate
- 2-Morpholin-4-ylethyl 6-methoxy-2-oxochromene-3-carboxylate
Uniqueness
2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate is unique due to the presence of the 8-methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Biological Activity
2-Morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C18H21NO5 |
Molecular Weight | 325.36 g/mol |
CAS Number | 2555-20-6 |
Density | 1.454 g/cm³ |
Melting Point | 214 °C |
Boiling Point | 439 °C |
Research indicates that compounds similar to this compound target key pathways involved in cancer progression, particularly the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) pathways. These targets are critical in various cancers, including triple-negative breast cancer, suggesting potential anticancer properties for this compound .
Biochemical Pathways
The compound may influence several biochemical pathways:
- EGFR Pathway : Inhibition of this pathway can lead to reduced tumor growth and proliferation.
- VEGFR Pathway : Targeting VEGFR can inhibit angiogenesis, which is essential for tumor survival and growth.
Anticancer Activity
Studies have shown that chromene derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involved the modulation of cell cycle regulators and apoptosis-related proteins .
Antimicrobial Properties
Chromene derivatives have also been studied for their antimicrobial effects. Research indicates that they can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of a similar chromene derivative on human breast cancer cells, showing a dose-dependent decrease in cell viability and induction of apoptosis through caspase activation.
- Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
- Anti-inflammatory Activity : A recent investigation into the anti-inflammatory effects revealed that the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential use in inflammatory conditions.
Pharmacokinetics
Similar compounds have been shown to meet ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) criteria without violating Lipinski's rule of five, suggesting favorable pharmacokinetic properties for drug development .
Properties
IUPAC Name |
2-morpholin-4-ylethyl 8-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-21-14-4-2-3-12-11-13(17(20)24-15(12)14)16(19)23-10-7-18-5-8-22-9-6-18/h2-4,11H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAIMRJFDBOBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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